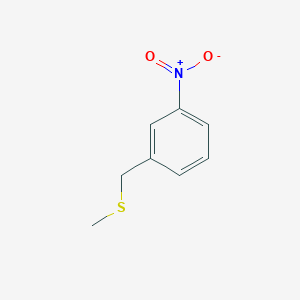

Methyl(3-nitrobenzyl)sulfane

説明

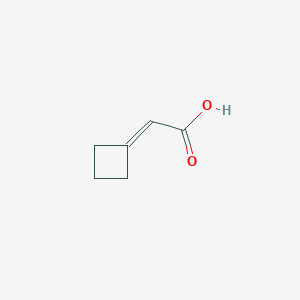

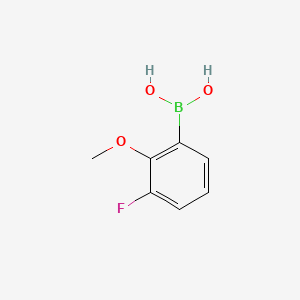

“Methyl(3-nitrobenzyl)sulfane” is a chemical compound with the molecular formula C8H9NO2S . It is used for research and development purposes .

Physical And Chemical Properties Analysis

“Methyl(3-nitrobenzyl)sulfane” has a molecular weight of 183.23 . Other physical and chemical properties such as solubility and storage conditions are also provided .科学的研究の応用

High Refractive Index and Small Birefringence in Transparent Aromatic Polyimides

Methyl(3-nitrobenzyl)sulfane derivatives were used in the synthesis of thiophenyl-substituted benzidines like BTPB and BCTPB. These compounds contributed to the development of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs, specifically BPDA/BCTPB PI, showed promising transparency, colorlessness, and high average refractive indices, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).

Stereochemical Retention in Penicillin Synthesis

Methyl(3-nitrobenzyl)sulfane played a crucial role in maintaining stereochemistry in the synthesis of penicillin derivatives. It was found that p-nitrobenzyl phenoxymethylpenicillinate 1,1-dioxide could be converted with almost complete retention of stereochemistry at specific carbon positions. This research highlights the importance of controlled chemical conditions in preserving stereochemical configurations, which is vital for the efficacy of antibiotic drugs (Davis & Wu, 1988).

Beta-Lactam Ring Opening in Carbapenem-derived Esters

Research involving methyl(3-nitrobenzyl)sulfane derivatives demonstrated a novel reaction mechanism in carbapenem-derived p-nitrobenzyl esters. The study revealed that ethylamine and ethanolamine could induce the opening of the β-lactam ring by cleavage of specific bonds, leading to the formation of enantiomerically pure pyrrolidine derivatives. This finding contributes to a better understanding of carbapenem chemistry and its potential in pharmaceutical applications (Valiullina et al., 2020).

Photochemical Reaction Mechanisms in 2-Nitrobenzyl Compounds

A study on 2-nitrobenzyl compounds, including derivatives of methyl(3-nitrobenzyl)sulfane, investigated the photochemical reaction mechanisms. This research is significant for understanding the behavior of these compounds under light exposure, which has implications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).

Safety and Hazards

特性

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(3-nitrobenzyl)sulfane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

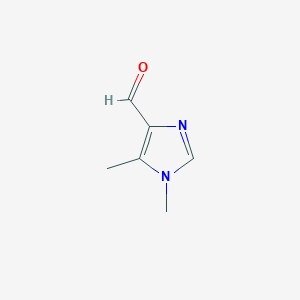

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)

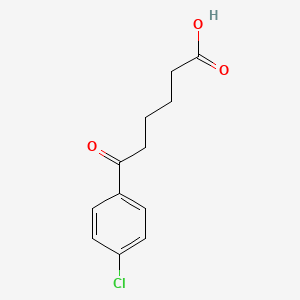

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)